4-Fluorotoluene

Descripción general

Descripción

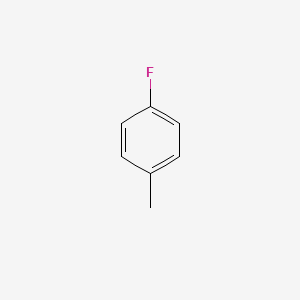

4-Fluorotoluene is an organic compound with the molecular formula CH3C6H4F. It is a colorless liquid with an aromatic odor and is used as an intermediate in organic synthesis. The compound is part of the fluorotoluene family, where a fluorine atom is substituted at the para position of the toluene molecule. This substitution significantly alters the chemical properties of the compound, making it useful in various industrial and research applications .

Métodos De Preparación

4-Fluorotoluene can be synthesized through several methods. One common method involves the diazotization of p-toluidine followed by fluorination using a fluorinating agent such as hydrogen fluoride or ammonium bifluoride. The reaction typically occurs under controlled temperatures to ensure the formation of the desired product .

Another method involves the halogen exchange reaction, where p-bromotoluene is treated with a fluoride source in the presence of a catalyst. This method is often used in industrial settings due to its efficiency and scalability .

Análisis De Reacciones Químicas

4-Fluorotoluene undergoes various chemical reactions, including:

Oxidation: When oxidized, this compound can form 4-fluorobenzaldehyde or 4-fluorobenzoic acid, depending on the reaction conditions and oxidizing agents used.

Reduction: The compound can be reduced to form this compound derivatives, such as this compound alcohol.

Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols

Common reagents used in these reactions include hydrogen fluoride, ammonium bifluoride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Fluorotoluene is widely used in scientific research and industrial applications. In chemistry, it serves as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of pharmaceuticals, agrochemicals, and materials science .

In biology and medicine, this compound derivatives are explored for their potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for drug development and other biomedical applications .

Mecanismo De Acción

The mechanism of action of 4-Fluorotoluene involves its interaction with various molecular targets. The fluorine atom’s presence in the compound enhances its reactivity and ability to form stable bonds with other molecules. This property is particularly useful in drug design, where this compound derivatives can selectively interact with specific biological pathways .

Comparación Con Compuestos Similares

4-Fluorotoluene can be compared with other fluorinated toluenes, such as 2-Fluorotoluene and 3-Fluorotoluene. While all these compounds share a similar structure, the position of the fluorine atom significantly affects their chemical properties and reactivity. For instance, 2-Fluorotoluene has the fluorine atom at the ortho position, while 3-Fluorotoluene has it at the meta position .

The unique properties of this compound, such as its reactivity and stability, make it particularly valuable in various applications compared to its isomers.

Actividad Biológica

4-Fluorotoluene, a fluorinated aromatic compound, has garnered attention for its unique biological activities and potential applications in various fields, including biochemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its metabolic pathways, effects on microbial growth, and implications for human health.

This compound is a derivative of toluene with a fluorine atom substituted at the para position of the methyl group. Its molecular formula is , and it exhibits properties that influence its reactivity and interaction with biological systems. The presence of fluorine can enhance lipophilicity and stability, affecting how the compound interacts with enzymes and cellular structures.

Metabolism and Microbial Activity

Research has indicated that this compound can serve as a substrate for certain microorganisms. For example, studies have demonstrated that specific bacterial strains can metabolize this compound through enzymatic pathways involving the cleavage of the C–F bond.

Key Findings:

- Microbial Growth : In a controlled study, a bacterial strain was able to utilize 4-fluorobenzoate (a derivative of this compound) as the sole carbon source, leading to an increase in cell density over time. The doubling time was significantly longer compared to non-fluorinated substrates, indicating a slower metabolic rate when utilizing fluorinated compounds .

- Enzymatic Activity : The activity of specific enzymes such as BCR (benzyl-CoA reductase) was found to be upregulated in the presence of 4-fluorobenzoate, suggesting an adaptive response to the fluorinated substrate. Conversely, BCL (benzoate-CoA ligase) activity decreased, indicating a selective pressure on the microbial metabolism .

Toxicological Implications

The biological activity of this compound extends beyond microbial metabolism; it also raises concerns regarding human health due to its potential toxic effects.

Case Studies:

- A case study involving gas station workers exposed to benzene highlighted similar symptoms in individuals exposed to compounds like this compound. The study noted hematological abnormalities such as leukopenia and reduced natural killer (NK) cell counts among workers exposed to benzene and possibly related compounds .

- Another investigation into organic solvent exposure in industrial settings revealed that workers exhibited alterations in immune function when exposed to solvents, including those similar to this compound. This suggests that fluorinated solvents may pose immunotoxic risks .

Enzyme Interaction and Pharmacokinetics

The interaction of this compound with cytochrome P450 enzymes has been documented, indicating its potential role in drug metabolism and pharmacokinetics. These interactions can lead to significant implications for drug-drug interactions and toxicity profiles.

| Enzyme | Effect of this compound | Potential Implications |

|---|---|---|

| Cytochrome P450 | Inhibition observed | Possible alteration in drug metabolism |

| BCR | Upregulation | Enhanced degradation of fluorinated substrates |

| BCL | Downregulation | Reduced capacity for certain metabolic pathways |

Propiedades

IUPAC Name |

1-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWPPGUCZBJXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059852 | |

| Record name | p-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-fluorotoluene appears as a colorless liquid with an aromatic odor. May float or sink in water. (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

241.9 °F at 760 mmHg (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

105 °F (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0007 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

39.81 mmHg (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

352-32-9, 2194-09-4 | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002194094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUD6WZ1B8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-70.2 °F (USCG, 1999) | |

| Record name | 4-FLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of p-fluorotoluene?

A1: The molecular formula of p-fluorotoluene is C7H7F, and its molecular weight is 110.13 g/mol.

Q2: What spectroscopic data is available for p-fluorotoluene?

A2: Researchers have employed various spectroscopic techniques to characterize p-fluorotoluene. These include:

- Infrared (IR) spectroscopy: Used to identify functional groups and study vibrational modes, including those related to methyl internal rotation. [, , , ]

- Raman spectroscopy: Provides complementary information to IR spectroscopy, particularly useful for studying low-frequency vibrations. []

- UV-Vis spectroscopy: Used to study electronic transitions and excited state dynamics. [, , , , ]

- Fluorescence spectroscopy: Provides information about excited state dynamics, including vibrational predissociation in van der Waals complexes. [, ]

- Laser photoelectron spectroscopy: Used to study the electronic structure and vibrational frequencies of ions. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and bonding in the molecule, particularly useful for studying long-range spin-spin coupling constants between fluorine and hydrogen nuclei. [, , , , ]

- Mass spectrometry: Used to determine the mass-to-charge ratio of ions, important for studying fragmentation patterns and identifying reaction products. [, ]

Q3: How does the methyl group in p-fluorotoluene influence its properties compared to fluorobenzene?

A3: The methyl group in p-fluorotoluene plays a significant role in its photophysical and photochemical properties. Upon UV excitation, the molecule exhibits a lower threshold for intramolecular vibrational redistribution (IVR) compared to fluorobenzene. [, ] This is attributed to the coupling of ring vibrations with the methyl torsion, facilitating energy flow between different vibrational modes. [, , ] Moreover, the presence of the methyl group influences the dissociation pathways and internal energy distribution of HF upon photodissociation at 193 nm. []

Q4: How does p-fluorotoluene interact with argon in a van der Waals complex?

A4: Microwave spectroscopy reveals that in the p-fluorotoluene-argon complex, the argon atom sits above the aromatic ring, influencing the barrier height of the methyl internal rotation. [] This interaction also affects vibrational predissociation (VP) from the excited state of the complex, exhibiting unusual characteristics compared to other aromatic van der Waals complexes. [, ]

Q5: How does p-fluorotoluene form complexes with ammonia?

A5: Studies have identified two distinct conformers of the p-fluorotoluene-ammonia complex. One conformer involves a π-hydrogen bond between an ammonia hydrogen and the aromatic ring, while the other features a double-hydrogen bond between the ammonia and the fluorine atom in the plane of the ring. [, ] The methyl group in p-fluorotoluene appears to stabilize the π-hydrogen bonded complex by increasing the electron density in the ring. [, ]

Q6: What are the known applications of p-fluorotoluene in synthetic chemistry?

A6: p-Fluorotoluene serves as a valuable starting material for synthesizing various compounds, including:

- p-Fluorobenzaldehyde: Synthesized by oxidizing p-fluorotoluene using various methods, including catalytic oxidation with cobalt/manganese/bromine systems [], manganese sesquioxide [], and enzymatic oxidation with laccase from Pleurotus ostreatus [].

- p-Fluorobenzoyl chloride: Prepared from p-fluorotoluene through a multi-step synthesis involving photochlorination, hydrolysis, and vacuum distillation. []

- 4-Fluoro-3-phenoxytoluene: Synthesized via an Ullmann coupling reaction between 3-bromo-4-fluorotoluene and phenol. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.